Ascomycone A

Description

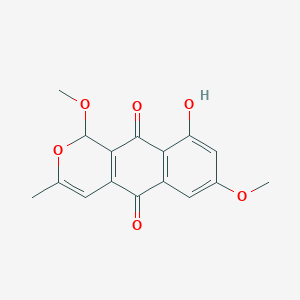

Ascomycone A is a pyranonaphthoquinone-derived natural product first isolated from fungal sources, including Angustimassarina populi CF-097565 and endolichenic fungi such as Ulospora bilgramii . Structurally, it belongs to the heptaketide family, characterized by a naphthoquinone core fused with a pyran ring. Its molecular formula is C₁₇H₁₆O₆, with methoxy and hydroxyl substituents positioned on the aromatic rings . This compound has demonstrated anti-tumor activity in preliminary studies, particularly against breast cancer (MCF-7) and other cell lines, though specific IC₅₀ values remain under investigation .

Properties

Molecular Formula |

C16H14O6 |

|---|---|

Molecular Weight |

302.28 g/mol |

IUPAC Name |

9-hydroxy-1,7-dimethoxy-3-methyl-1H-benzo[g]isochromene-5,10-dione |

InChI |

InChI=1S/C16H14O6/c1-7-4-9-13(16(21-3)22-7)15(19)12-10(14(9)18)5-8(20-2)6-11(12)17/h4-6,16-17H,1-3H3 |

InChI Key |

VLFQJYYELRNWFO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(O1)OC)C(=O)C3=C(C2=O)C=C(C=C3O)OC |

Synonyms |

ascomycone A |

Origin of Product |

United States |

Chemical Reactions Analysis

Key Synthetic Reactions in Ascomycone A Production

Retrosynthetic pathway :

-

Derived from 3-chloro-2,5-dimethoxybenzaldehyde (10) through 9-step synthesis

-

Core structure built via Diels-Alder reaction and subsequent functional group modifications

Critical reaction sequence :

-

Acetal formation (92% yield):

-

3-Chloro-2,5-dimethoxybenzaldehyde → 2-(3-chloro-2,5-dimethoxyphenyl)-1,3-dioxane (11)

-

Reagents: Propanediol, p-TsOH·H₂O, toluene reflux

-

-

Oxidation with CAN (78% yield):

-

Diels-Alder cycloaddition (62% yield):

-

Protection/deprotection cascade :

Step Reaction Conditions Yield O-Methylation 7b → 12 Ag₂O, CH₃I, CHCl₃ reflux 93% Acylation 12 → 6b Acetonylpyridinium chloride, Et₃N 85% Cyclization 6b → 14 Toluene reflux, Et₃N 81%

Final Transformation to this compound

Demethylation process :

-

Precursor: 1-Hydroxydehydroherbarin (3)

-

Reagents: BBr₃, CH₂Cl₂, -78°C → RT

-

Yield: 83% ascomycone B → 80% conversion to this compound in methanol

Key structural features influencing reactivity :

-

Peri-methoxy group susceptibility to demethylation

-

Quinone moiety enabling redox transformations

-

Hemiacetal functionality affecting solubility and reaction kinetics

Reaction Mechanism Insights

Diels-Alder regioselectivity :

-

Controlled by electron-deficient quinone dienophile

-

Exclusive formation of para-quinoid adduct due to steric and electronic factors

Oxidative considerations :

-

CAN-mediated oxidation preserves acetal protection

-

Silver-based oxidants avoided due to side reactions

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Ascomycone A shares structural homology with several fungal metabolites, including fusarubins, dehydroherbarin, and scorpinone. Key similarities and differences are outlined below:

Table 1: Structural Features of this compound and Related Compounds

Key Observations :

- Methoxy Positioning : this compound’s methoxy group at C-1 is a distinguishing feature compared to fusarubins and dehydroherbarin, which typically have substitutions at C-5 or C-8 .

- Nitrogen vs. Oxygen: Scorpinone and bostrycoidin differ in nitrogen incorporation, which influences redox activity and binding affinity in biological systems .

Table 3: Anti-Tumor Activity (IC₅₀ Values)

Notable Findings:

- Artifact Formation: this compound may arise artificially during methanol extraction of 1-hydroxydehydroherbarin, complicating its classification as a genuine natural product .

- Synergistic Effects : Co-production with fusarubins in fungi suggests shared regulatory pathways, but environmental factors (e.g., pH) differentially affect yields .

Q & A

Q. What experimental approaches are recommended for isolating and purifying Ascomycone A from natural sources?

Isolation requires a multi-step chromatographic strategy. Begin with solvent extraction (e.g., methanol or ethyl acetate) followed by fractionation using column chromatography (silica gel or Sephadex LH-20). Final purification can be achieved via HPLC with a C18 reverse-phase column. Validate purity using NMR and LC-HRMS to confirm molecular integrity .

Q. How can researchers confirm the structural elucidation of this compound?

Combine spectroscopic techniques:

- 1D/2D NMR (¹H, ¹³C, COSY, HMBC) to map carbon frameworks and substituents.

- HRMS for molecular formula validation.

- X-ray crystallography (if crystals are obtainable) for absolute configuration. Cross-reference data with existing literature to resolve ambiguities, particularly in stereochemical assignments .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Prioritize assays aligned with reported bioactivities (e.g., antimicrobial, anticancer):

- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments to ensure statistical validity .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s mechanism of action in cancer pathways?

Adopt a systems biology approach:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : SILAC labeling to track protein interaction networks.

- Molecular docking : Predict binding affinities to targets like topoisomerases or kinases. Validate hypotheses using CRISPR/Cas9 knockout models or inhibitor assays .

Q. What methodologies address contradictory data on this compound’s bioavailability and metabolic stability?

Resolve discrepancies via:

- In vitro ADME : Caco-2 cell permeability assays and microsomal stability tests.

- Pharmacokinetic profiling : LC-MS/MS quantification in plasma/tissues after oral/intravenous administration.

- Metabolite identification : HRMS/MS to detect phase I/II metabolites. Triangulate results across models (e.g., murine vs. human hepatocytes) to assess translational relevance .

Q. How can in vivo efficacy studies for this compound be optimized to balance ethical and scientific rigor?

Follow ARRIVE guidelines for animal studies:

- Dose selection : Base on in vitro IC₅₀ and MTD (maximum tolerated dose) from acute toxicity tests.

- Endpoint design : Include tumor volume measurements, survival analysis, and histopathology.

- Control groups : Use vehicle-only and standard-of-care (e.g., paclitaxel) cohorts. Ensure blinding and randomization to minimize bias .

Q. What strategies validate the ecological role of this compound in its native fungal host?

Employ ecological genomics and metabolomics:

- Gene knockout : CRISPR editing of biosynthetic gene clusters (e.g., polyketide synthases).

- Metabolite profiling : Compare wild-type vs. mutant strains via LC-MS.

- Ecological assays : Test antifungal/antibacterial activity in co-cultures with competing microorganisms .

Methodological Considerations for Data Analysis

Q. How should researchers statistically analyze dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., log(inhibitor) vs. response in Prism/GraphPad) to calculate IC₅₀/EC₅₀. Apply ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize significance .

Q. What frameworks guide the prioritization of this compound research gaps in understudied therapeutic areas?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Novelty : Screen for unexamined targets (e.g., anti-biofilm activity).

- Relevance : Align with global health priorities (e.g., antimicrobial resistance).

- Feasibility : Assess resource availability for synthesis or scale-up .

Data Reproducibility and Reporting

Q. What documentation standards ensure reproducibility in this compound research?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Raw data : Deposit spectra (NMR, MS) in public repositories (e.g., GNPS, MetaboLights).

- Synthetic protocols : Detail reaction conditions (solvent, temperature, catalysts) in SI.

- Statistical code : Share scripts (R/Python) for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.